molecular formula C33H28O3P2 B14397600 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one CAS No. 86488-99-5

3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one

Cat. No.: B14397600
CAS No.: 86488-99-5
M. Wt: 534.5 g/mol
InChI Key: SSJMUBCWVKXNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a central propanone backbone with two diphenylphosphoryl groups and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by the addition of the precursor compound to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The phosphoryl groups can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as a ligand and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

86488-99-5

Molecular Formula

C33H28O3P2

Molecular Weight

534.5 g/mol

IUPAC Name

3,3-bis(diphenylphosphoryl)-1-phenylpropan-1-one

InChI

InChI=1S/C33H28O3P2/c34-32(27-16-6-1-7-17-27)26-33(37(35,28-18-8-2-9-19-28)29-20-10-3-11-21-29)38(36,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,33H,26H2

InChI Key

SSJMUBCWVKXNCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.